(R,S)-1-Methyl-3-nicotinoylpyrrolidone
Overview
Description
Synthesis Analysis
The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone derivatives and related compounds involves complex organic reactions, often starting from basic nitrogen-containing ring structures or through the modification of existing molecules. For instance, nicotinium sulfate, a related compound, was synthesized from nicotine extracted from tobacco waste, demonstrating the transformation of a toxic alkaloid into a usable catalyst through acid-base reactions (Tamaddon & Azadi, 2017). Additionally, the synthesis of biobased N-methylpyrrolidone from γ-aminobutyric acid (GABA) highlights the potential for sustainable production methods using plant-derived amino acids (Lammens et al., 2010).
Molecular Structure Analysis
The molecular structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidone and its analogs have been determined through various spectroscopic methods, including NMR and X-ray crystallography. These analyses provide insights into the compound's configuration, electronic distribution, and potential reactive sites, crucial for understanding its chemical behavior and interactions (Gupta et al., 1995).
Chemical Reactions and Properties
(R,S)-1-Methyl-3-nicotinoylpyrrolidone participates in a variety of chemical reactions, showcasing its versatility as a reactant or a catalyst in organic synthesis. Its reactivity is influenced by its molecular structure, particularly the presence of nitrogen atoms and the pyrrolidone ring, which can engage in nucleophilic and electrophilic reactions, respectively. The compound has been utilized in fragment-based drug design due to its ability to mimic the acetamide binding motif in bromodomains, highlighting its potential in medicinal chemistry (Hilton-Proctor et al., 2019).
Physical Properties Analysis
The physical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, such as solubility, melting point, and boiling point, are determined by its molecular structure. Its solubility in various solvents, like water or organic solvents, makes it a valuable compound in pharmaceutical formulations and industrial applications. The thermal stability and volatility also play a crucial role in its handling and storage (Ueda et al., 1983).
Chemical Properties Analysis
The chemical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to its applications in synthesis and industry. Its role as a catalyst in selective acetylation of amines, due to its acid/base structure, exemplifies its utility in chemical transformations (Tamaddon & Azadi, 2017).
Scientific Research Applications
Glycine Antagonist Activity
(R,S)-1-Methyl-3-nicotinoylpyrrolidone has been studied for its stereoselectivity in binding to the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex. The (R)-enantiomer shows significant inhibition at this site, demonstrating stereoselectivity and specificity in various tissues and assays (Pullan et al., 1990).
Catalytic Hydrogenation
Polyvinylpyrrolidone-stabilized Rh nanoparticles (RhNPs/PVP), which utilize (R,S)-1-Methyl-3-nicotinoylpyrrolidone, have been used for the hydrogenation of arene substrates. This catalyst shows excellent activity and selectivity under mild conditions, presenting a promising approach for hydrogenation processes in chemical synthesis (Ibrahim et al., 2016).
Drug Formulation and Release
In pharmaceutical research, (R,S)-1-Methyl-3-nicotinoylpyrrolidone plays a role in drug formulation. For instance, it's used in the development of sustained-release matrix tablets of nicorandil, a cardiovascular drug. These formulations extend drug release and demonstrate the potential of (R,S)-1-Methyl-3-nicotinoylpyrrolidone in enhancing drug delivery systems (Reddy et al., 2003).
Biocompatible Polyester Synthesis
The compound has been applied in the synthesis of biocompatible polyesters for temporary therapeutic applications. These polyesters, derived from (R,S)-1-Methyl-3-nicotinoylpyrrolidone, offer promising properties for use in medical and pharmaceutical applications due to their biodegradability and non-toxic nature (Bear et al., 1999).
Electrocatalytic Reduction in Organic Chemistry
(R,S)-1-Methyl-3-nicotinoylpyrrolidone is used in the electrocatalytic reduction of organic halides. This process involves the formation of stable Ni(0) complexes, highlighting the compound's role in facilitating organic reactions and synthesis (Sock et al., 1985).
Bromodomain Inhibition
The compound is also involved in the design of N-methylpyrrolidone-derived bromodomain inhibitors. This research points towards its utility in developing targeted therapies for diseases involving epigenetic modifications (Hilton-Proctor et al., 2020).
Biobased Solvent Synthesis
It has been investigated for the synthesis of N-methylpyrrolidone from γ-aminobutyric acid, demonstrating its potential in creating sustainable, biobased solvents (Lammens et al., 2010).
Safety And Hazards
This involves studying the toxicological profile of the compound. It includes its LD50, safety measures to be taken while handling it, and its environmental impact101112.
Future Directions
This involves identifying areas of research that need further exploration. This could include new synthetic routes, potential applications, environmental impact, etc131415.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. For more accurate information, please refer to the specific scientific literature related to “(R,S)-1-Methyl-3-nicotinoylpyrrolidone”.
properties
IUPAC Name |
1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLPUZALILIEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398991 | |
Record name | (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,S)-1-Methyl-3-nicotinoylpyrrolidone | |
CAS RN |
125630-28-6 | |
Record name | 1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125630-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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